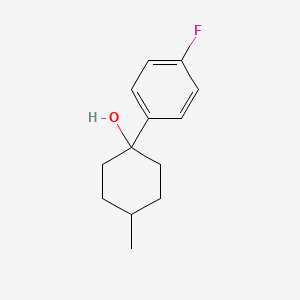
1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL is an organic compound characterized by a cyclohexane ring substituted with a fluorophenyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL typically involves the reaction of 4-fluorobenzyl chloride with cyclohexanone in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Tetrahydrofuran (THF) or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to alkanes using hydrogen gas and a palladium catalyst.
Substitution: Halogenation or nitration reactions facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid
Major Products Formed:
Oxidation: Formation of 4-fluorophenylcyclohexanone or 4-fluorobenzoic acid
Reduction: Formation of 1-(4-fluorophenyl)-4-methylcyclohexane
Substitution: Formation of 1-(4-bromophenyl)-4-methylcyclohexan-1-OL or 1-(4-nitrophenyl)-4-methylcyclohexan-1-OL
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)piperazine: Known for its psychoactive properties and use in medicinal chemistry.
4-(4-Fluorophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline: Studied for its potential neuroprotective effects.
1-(4-Fluorophenyl)-2-methylpropan-1-OL: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a fluorophenyl group and a cyclohexanol moiety makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H17FO |
|---|---|
Molekulargewicht |
208.27 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C13H17FO/c1-10-6-8-13(15,9-7-10)11-2-4-12(14)5-3-11/h2-5,10,15H,6-9H2,1H3 |
InChI-Schlüssel |
AZGSFFJSOZLRCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)(C2=CC=C(C=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



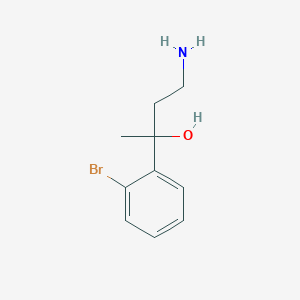

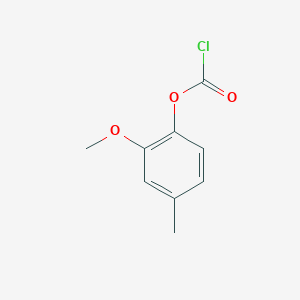

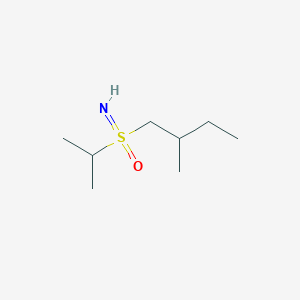

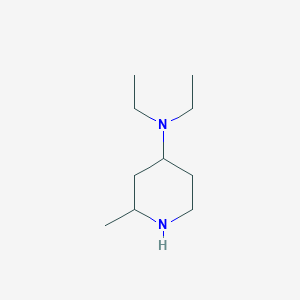
![7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride](/img/structure/B13220004.png)
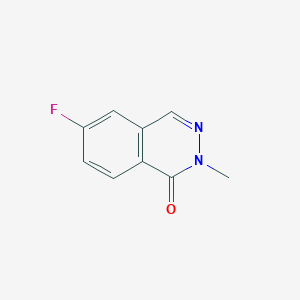

![2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine](/img/structure/B13220029.png)
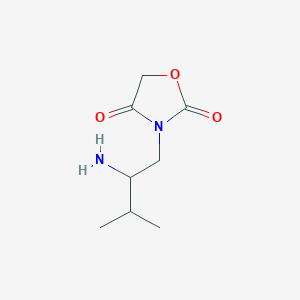
![N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B13220064.png)
